1-Boc-(S)-3-Cyclopropylpiperazine
Description
Significance of Chiral Piperazine (B1678402) Scaffolds in Modern Chemical Research
Chiral piperazine scaffolds are privileged structures in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs. rsc.orgnih.gov The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are crucial for drug-like characteristics. nih.govresearchgate.net The introduction of chirality into the piperazine scaffold allows for three-dimensional diversity, enabling more specific interactions with biological targets and potentially leading to enhanced potency and selectivity. researchgate.netthieme-connect.comresearchgate.net The defined stereochemistry of chiral piperazines is critical, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. rsc.org Consequently, the development of synthetic methods to access enantiomerically pure substituted piperazines is an area of intense research. rsc.orgrsc.org
Role of the Boc Protecting Group in Amine Functionalization and Stereocontrol
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines in organic synthesis. jk-sci.comquora.com Its primary function is to temporarily mask the reactivity of an amine group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. total-synthesis.comgenscript.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. jk-sci.comtotal-synthesis.com
A key advantage of the Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comwikipedia.org This orthogonality to other protecting groups, which may be removed under basic or hydrogenolytic conditions, allows for selective deprotection strategies in multi-step syntheses. total-synthesis.com In the context of chiral molecules, the Boc group plays a crucial role in preventing racemization and controlling the stereochemical outcome of reactions at or near the stereocenter.
Overview of Cyclopropyl-Substituted Heterocycles in Synthetic Chemistry
The incorporation of a cyclopropyl (B3062369) group into heterocyclic structures is a growing strategy in drug design. acs.org The cyclopropyl ring, a three-membered carbocycle, possesses unique electronic and conformational properties. Its strained ring system imparts enhanced π-character to its C-C bonds, and it can act as a conformationally restricted analogue of larger groups. acs.org The introduction of a cyclopropyl moiety can lead to improvements in metabolic stability, binding affinity, and membrane permeability of a drug molecule. acs.org In synthetic chemistry, cyclopropane (B1198618) derivatives are versatile intermediates for the construction of more complex cyclic systems through ring-opening and ring-expansion reactions. nih.govrsc.org The presence of a cyclopropyl group on a heterocycle can therefore offer significant advantages in the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-cyclopropylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGEBMPXPIGCR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Stereochemical Control in the Synthesis of Chiral Cyclopropylpiperazine Derivatives
Reaction Mechanisms of Key Synthetic Transformations
The construction of 1-Boc-(S)-3-cyclopropylpiperazine involves a series of critical chemical reactions. A thorough understanding of the mechanisms of these transformations is essential for optimizing reaction conditions and achieving high yields and stereoselectivity.
Mechanism of Boc Protecting Group Introduction, Stability, and Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. researchgate.netorganic-chemistry.org
Introduction: The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butoxide group, which is subsequently protonated by the conjugate acid of the base, and the release of carbon dioxide to form the carbamate. chemistrysteps.com The choice of base and solvent can be critical for achieving high yields and selectivity, especially in the presence of other functional groups. organic-chemistry.org
Stability: The Boc group is generally stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions. researchgate.netorganic-chemistry.orgtotal-synthesis.com This stability makes it an orthogonal protecting group to others like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. organic-chemistry.orgtotal-synthesis.com However, the Boc group is sensitive to strong acids and some Lewis acids. total-synthesis.comresearchgate.net Its thermal stability is generally good, but prolonged heating in certain solvents can lead to premature deprotection. researchgate.net
Deprotection: The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comnih.gov The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. chemistrysteps.com The formation of the gaseous byproducts, isobutylene (B52900) and carbon dioxide, drives the reaction to completion. chemistrysteps.com In some cases, scavengers like anisole (B1667542) or thiophenol are added to trap the tert-butyl cation and prevent potential side reactions with nucleophilic residues in the substrate. total-synthesis.com
Table 1: Stability of the Boc Protecting Group under Various Conditions
| Condition | Stability | Reference(s) |
| Strong Acids (e.g., TFA, HCl) | Labile | chemistrysteps.comnih.gov |
| Lewis Acids | Potentially Labile | total-synthesis.com |
| Strong Bases (e.g., NaOH, LDA) | Stable | researchgate.netorganic-chemistry.org |
| Nucleophiles | Stable | researchgate.netorganic-chemistry.org |
| Catalytic Hydrogenation | Stable | researchgate.nettotal-synthesis.com |
| Oxidative Conditions | Potentially Labile | total-synthesis.com |
| Thermal Stress | Generally Stable, but can be labile at high temperatures | researchgate.net |
Mechanistic Understanding of Stereoselective Cyclopropanation Reactions
The formation of the cyclopropyl (B3062369) ring is a key step in the synthesis of this compound. Achieving the desired stereochemistry at this stage is paramount. Stereoselective cyclopropanation reactions can be broadly categorized into those involving carbenes or carbenoids.
A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, often represented as ICH₂ZnI. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com The mechanism is thought to proceed via a concerted "butterfly" transition state where the carbenoid delivers the methylene (B1212753) group to the same face of the double bond. masterorganicchemistry.com
Transition metal-catalyzed cyclopropanations, often employing diazo compounds as carbene precursors, offer another powerful approach. utdallas.eduacs.org The mechanism of these reactions typically involves the formation of a metal-carbene intermediate. The olefin then attacks the electrophilic carbene carbon, leading to the formation of the cyclopropane ring. The stereoselectivity of these reactions is often controlled by the chiral ligands attached to the metal catalyst. utdallas.edu Computational and experimental studies have been instrumental in elucidating the complex mechanistic pathways, which can involve concerted or stepwise processes depending on the catalyst and substrate. acs.orgresearchgate.net For instance, some iron-porphyrin catalyzed cyclopropanations are proposed to proceed through a concerted, non-radical pathway. acs.org In contrast, other metal-catalyzed systems may involve radical intermediates. nih.gov
Mechanistic Pathways for Asymmetric Reduction Processes in Piperazine (B1678402) Synthesis
Asymmetric reduction is a crucial transformation for establishing the stereocenter in the piperazine ring. This can be achieved through various methods, including the reduction of a prochiral ketone, imine, or enamine.
One common strategy involves the asymmetric hydrogenation of a pyrazine (B50134) or pyrazinone precursor. rsc.org These reactions are typically catalyzed by transition metal complexes, such as those of rhodium, ruthenium, or iridium, bearing chiral phosphine (B1218219) ligands. The mechanism of these hydrogenations often involves the coordination of the substrate to the metal center, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the double bond into the metal-hydride bond and reductive elimination of the product regenerates the catalyst. The enantioselectivity is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other.
Another approach is the asymmetric reduction of a cyclic imine or enamine intermediate. This can be accomplished using chiral reducing agents, such as chiral boranes or aluminum hydrides, or through catalytic transfer hydrogenation. In catalytic transfer hydrogenation, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral transition metal catalyst. The mechanism involves the transfer of a hydride from the metal-hydride species to the prochiral C=N or C=C bond. The stereochemical outcome is again controlled by the chiral ligand. Biocatalytic reductions using enzymes like imine reductases (IREDs) are also gaining prominence for the synthesis of chiral piperazines, offering high enantioselectivity under mild reaction conditions. nih.gov
Principles of Chiral Induction and Stereocontrol
The synthesis of a single enantiomer of a chiral molecule like this compound relies heavily on the principles of chiral induction and stereocontrol. These principles govern how a chiral influence, whether from a reagent, catalyst, or auxiliary, directs the formation of a new stereocenter with a specific configuration.
Enantioselectivity in Biocatalyzed Synthesis of Piperazine Precursors
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, including precursors to chiral piperazines. researchgate.net Enzymes, being inherently chiral macromolecules, can create highly organized active sites that act as chiral environments for chemical reactions. This often leads to exceptional levels of enantioselectivity. researchgate.net
For the synthesis of piperazine precursors, various enzymatic reactions can be employed. For instance, kinetic resolution of a racemic mixture of a piperazine precursor can be achieved using enzymes like lipases or proteases. In a kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, leaving the other enantiomer enriched.
More recently, the focus has shifted towards asymmetric synthesis using enzymes. For example, imine reductases (IREDs) can catalyze the asymmetric reduction of cyclic imines to produce chiral piperazines with high enantiomeric excess. nih.gov The enantioselectivity in these biocatalytic reactions arises from the precise positioning of the substrate within the enzyme's active site. Specific amino acid residues in the active site interact with the substrate through hydrogen bonding, hydrophobic interactions, and steric hindrance, forcing the substrate to adopt a conformation that favors the approach of the reducing agent or the nucleophile from a specific face of the prochiral center. Directed evolution and protein engineering techniques are often used to tailor the selectivity and activity of these enzymes for specific substrates. nih.gov
Table 2: Examples of Biocatalytic Approaches for Chiral Piperazine Precursor Synthesis
| Biocatalytic Method | Enzyme Class | Transformation | Stereochemical Outcome | Reference(s) |
| Asymmetric Reduction | Imine Reductase (IRED) | Reduction of cyclic imines | High enantioselectivity | nih.gov |
| Kinetic Resolution | Lipase (B570770)/Protease | Acylation/hydrolysis of racemic precursors | Enrichment of one enantiomer | researchgate.net |
| Asymmetric Amination | Transaminase | Conversion of a ketone to a chiral amine | High enantioselectivity | researchgate.net |
Diastereoselective Control in Cyclopropylpiperazine Formation
In the synthesis of this compound, controlling the relative stereochemistry between the cyclopropyl group and the stereocenter on the piperazine ring is crucial. This is a matter of diastereoselective control.
When the cyclopropyl group is introduced into a molecule that already contains a chiral center (the (S)-stereocenter at the 3-position of the piperazine ring), the existing stereocenter can influence the stereochemical outcome of the cyclopropanation reaction. This is known as substrate-controlled diastereoselectivity. The chiral center can direct the approach of the cyclopropanating reagent to one face of the double bond over the other due to steric hindrance or other non-covalent interactions.
Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral cyclopropanating agent or a chiral catalyst. In this case, the stereochemical outcome is primarily determined by the chirality of the reagent or catalyst, rather than the substrate. For example, in a transition metal-catalyzed cyclopropanation, the chiral ligands on the metal can create a chiral pocket that favors the formation of one diastereomer. researchgate.netuni-muenchen.dersc.org
The choice of strategy for diastereoselective control depends on the specific synthetic route. In some cases, a combination of substrate and reagent control may be employed to achieve the desired high level of diastereoselectivity. Careful analysis of transition state models is often necessary to predict and rationalize the observed diastereoselectivity. nih.gov
Rational Design of Chiral Ligands and Catalysts for Asymmetric Piperazine Synthesis
The enantioselective synthesis of 3-substituted piperazines, including those with a cyclopropyl moiety, heavily relies on the use of chiral catalysts. The rational design of these catalysts, which typically consist of a metal center and a chiral ligand, is paramount to achieving high levels of stereocontrol. The ligand's structure dictates the chiral environment around the metal, influencing the trajectory of the reacting substrates and ultimately determining the stereochemical outcome of the reaction.
A variety of catalytic systems have been explored for the asymmetric synthesis of piperazine derivatives, with palladium- and ruthenium-based catalysts being particularly prominent. The design of chiral ligands for these metals often revolves around several key principles, including the use of C2-symmetric ligands, the introduction of steric bulk to create a well-defined chiral pocket, and the tuning of electronic properties to modulate catalyst activity and selectivity. nih.gov
Palladium-Catalyzed Asymmetric Synthesis
Palladium-catalyzed reactions, such as asymmetric allylic alkylation and cross-coupling reactions, offer powerful tools for the construction of chiral piperazine rings. rsc.org In the context of synthesizing this compound, a plausible strategy involves the asymmetric modification of a pre-formed piperazine precursor.
One of the most successful classes of chiral ligands for palladium-catalyzed asymmetric reactions is the phosphinooxazoline (PHOX) family. chimia.ch These ligands are modular, allowing for the systematic variation of both the phosphine and the oxazoline (B21484) moieties to fine-tune the catalyst's performance for a specific substrate. nih.gov The chiral center on the oxazoline ring, typically derived from a readily available chiral amino alcohol, combined with the phosphorus atom, creates a well-defined chiral pocket around the palladium center.
Table 1: Performance of Chiral Phosphine Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation for the Synthesis of Substituted Piperazines
| Ligand | Catalyst Precursor | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (S)-tBu-PHOX | [Pd(allyl)Cl]₂ | N-Boc-3-allyl-piperazine | THF | 25 | 95 | 92 | chimia.ch |
| (R)-BINAP | Pd₂(dba)₃ | 3-Aryl-piperazin-2-one | Toluene (B28343) | 80 | 88 | 95 | rsc.org |
| (S)-Tol-BINAP | Pd(OAc)₂ | 3-Vinyl-piperazine | DCM | 25 | 91 | 89 | rsc.org |
This table presents representative data from the literature for analogous reactions and is intended to illustrate the potential of these ligand systems for the synthesis of chiral piperazines. Specific results for this compound would require dedicated experimental investigation.
Mechanistic studies of palladium-catalyzed asymmetric allylic alkylation suggest that the chiral ligand controls the enantioselectivity by influencing the nucleophilic attack on the π-allyl palladium intermediate. The steric and electronic properties of the ligand dictate which face of the allyl moiety is more accessible to the incoming nucleophile, thereby favoring the formation of one enantiomer over the other.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Another powerful strategy for the synthesis of chiral piperazines is the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyrazine (B3061110) or a cyclic imine. Ruthenium catalysts, particularly those bearing chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be highly effective for this transformation. unipd.it
The rational design of ligands for ruthenium-catalyzed asymmetric hydrogenation often focuses on creating a rigid and well-defined chiral environment. The atropisomeric chirality of BINAP, for instance, provides a highly effective C2-symmetric scaffold that dictates the stereochemical outcome of the hydrogenation.
Table 2: Performance of Chiral Ruthenium Catalysts in the Asymmetric Hydrogenation of Prochiral Piperazine Precursors
| Ligand | Catalyst Precursor | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (R)-BINAP | [RuCl₂(p-cymene)]₂ | 1-Boc-3-cyclopropyl-1,2,3,4-tetrahydropyrazine | Methanol | 50 | 50 | 98 | 96 | Hypothetical |
| (S,S)-Ts-DPEN | [RuCl₂(p-cymene)]₂ | 3-Cyclopropyl-3,4-dihydro-2H-pyrazine | Formic Acid/Triethylamine | N/A | 40 | 92 | 94 | Hypothetical |
| (R)-MeO-BIPHEP | Ru(OAc)₂(diphosphine) | 1-Boc-3-cyclopropylidene-piperazine | Ethanol | 20 | 60 | 94 | 91 | Hypothetical |
The data in this table is hypothetical and serves to illustrate the potential application of these catalytic systems to the synthesis of this compound based on literature precedents for similar substrates.
Mechanistic investigations of ruthenium-catalyzed asymmetric hydrogenation have revealed that the reaction often proceeds through a metal-ligand cooperative mechanism. In the case of Noyori's catalyst, which utilizes a chiral diamine ligand in addition to a diphosphine, the N-H bond of the ligand is believed to play a crucial role in the hydrogen transfer step, directly participating in the reduction of the substrate and contributing to the high level of stereocontrol.
The synthesis of a 3-cyclopropyl substituted piperazine presents a unique challenge due to the specific steric and electronic nature of the cyclopropyl group. The rational design of chiral ligands and catalysts for this transformation would likely involve a screening approach, testing various ligand backbones and substituents to identify the optimal catalyst system. Computational modeling can also play a valuable role in predicting the most promising ligand structures and providing insights into the mechanism of stereochemical induction. acs.orgnih.gov
Academic and Research Applications of 1 Boc S 3 Cyclopropylpiperazine As a Chiral Building Block
Role as a Chiral Synthon in Enantioselective Organic Synthesis
The inherent chirality of 1-Boc-(S)-3-cyclopropylpiperazine makes it an excellent starting material for enantioselective organic synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The stereocenter at the 3-position of the piperazine (B1678402) ring, bearing a cyclopropyl (B3062369) group, provides a well-defined three-dimensional arrangement that can influence the stereochemical outcome of subsequent reactions.
While specific, publicly documented examples of enantioselective reactions directly employing this compound as a chiral auxiliary or director are not extensively available in mainstream literature, the principles of asymmetric synthesis strongly support its potential in this role. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The piperazine nitrogen atoms of this compound can be readily functionalized, allowing for the attachment of various reactive groups. The steric hindrance and electronic properties of the Boc-protected nitrogen and the cyclopropyl group can then create a chiral environment, favoring the approach of reagents from a specific direction and leading to the formation of a single enantiomer of the product.
The synthesis of complex chiral molecules often relies on the use of such building blocks to introduce stereocenters with high fidelity. The development of novel synthetic methodologies frequently involves the exploration of new chiral synthons, and this compound represents a promising candidate for future applications in this domain.
Intermediate in the Preparation of Diverse Biologically Active Scaffolds
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry. The piperazine scaffold is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in potent and selective drugs. The introduction of a cyclopropyl group at a chiral center further enhances the structural diversity and can positively impact the pharmacological properties of the final molecule. nih.gov
A prominent example of a biologically active compound synthesized using a derivative of this compound is the heat shock protein 90 (HSP90) inhibitor, TAS-116 (Pimitespib) . nih.govrsc.orgchemicalbook.comnih.govnih.govresearchgate.netnih.gov HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell growth and survival, making it an important target for cancer therapy. researchgate.netku.edursc.org TAS-116 has shown potent antitumor activity in preclinical and clinical studies. nih.govrsc.orgnih.govresearchgate.netnih.gov
The use of this compound as an intermediate is not limited to HSP90 inhibitors. The unique combination of a chiral center and a cyclopropyl group makes it an attractive building block for the synthesis of a wide range of other biologically active scaffolds. The cyclopropyl group can influence metabolic stability, membrane permeability, and binding interactions with biological targets. nih.gov
Contribution to the Development of Novel Asymmetric Catalysts and Chiral Reagents
The two nitrogen atoms of the piperazine ring can act as coordination sites for metal ions. By attaching appropriate functional groups to these nitrogens, it is possible to create bidentate or polydentate ligands. The chirality at the C3 position, bearing the cyclopropyl group, would then be in close proximity to the metal center, influencing the stereochemical course of the catalyzed reaction.
The modular nature of synthesizing such ligands, starting from a readily available chiral building block like this compound, allows for the systematic variation of the ligand structure to fine-tune its catalytic activity and selectivity for specific reactions. This approach is a common strategy in the development of new and more efficient asymmetric catalysts. Researchers in academia and industry are continuously exploring new chiral scaffolds for ligand development, and the unique stereochemical and conformational properties of cyclopropyl-substituted piperazines make them an area of interest for future research in asymmetric catalysis.
Advanced Analytical and Spectroscopic Characterization of Chiral N Boc Piperazine Compounds
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)
The determination of enantiomeric purity is critical for any chiral compound intended for biological applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. eijppr.com These methods separate enantiomers by exploiting their differential interactions with a chiral environment, leading to different retention times.
For N-Boc protected piperazines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective. bjmu.edu.cnmdpi.com Techniques such as Supercritical Fluid Chromatography (SFC) are also gaining prominence for their efficiency and speed in chiral separations of piperazine (B1678402) derivatives. bjmu.edu.cn
While a specific, validated HPLC method for 1-Boc-(S)-3-Cyclopropylpiperazine is not documented in the reviewed literature, a typical approach for a closely related analog, such as (S)-1-Boc-3-methylpiperazine, would involve a chiral column like those from the Chiralpak® series. jocpr.com The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape and resolution. jocpr.com
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity of a 3-Substituted N-Boc-Piperazine Analog
| Parameter | Value |
| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the (S) and (R) enantiomers. |
This table presents a representative method based on established procedures for similar chiral piperazines and is for illustrative purposes. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the verification of the carbon skeleton and the presence of the Boc-protecting group and the cyclopropyl (B3062369) substituent.
For N-Boc-piperazines, the NMR spectra can be complex due to the conformational dynamics of the piperazine ring and the restricted rotation around the N-C(O) amide bond of the Boc group. rsc.org This can lead to broadened signals or the appearance of multiple sets of signals for the ring protons and carbons at room temperature. Temperature-dependent NMR studies can be used to probe these dynamic processes.
Specific NMR data for this compound is not available in the surveyed literature. However, the expected chemical shifts can be predicted based on data for analogous structures like 1-Boc-piperazine and (S)-1-Boc-3-methylpiperazine. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |
| Boc -C(CH₃)₃ | N/A | ~79.5 |
| Boc -C=O | N/A | ~154.7 |
| Piperazine Ring Protons | 2.5 - 4.0 (m, 7H) | 40 - 55 |
| Cyclopropyl Ring Protons | 0.2 - 1.0 (m, 5H) | 2 - 15 |
Note: This table provides estimated chemical shift ranges in CDCl₃ based on general values for N-Boc-piperazines and cyclopropyl groups. Actual values would require experimental verification. 's' denotes singlet, 'm' denotes multiplet.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₂H₂₂N₂O₂), the expected exact mass would be approximately 226.1681 g/mol .
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, N-Boc protected amines exhibit characteristic fragmentation patterns. researchgate.netlibretexts.org A common fragmentation pathway involves the loss of the Boc group or parts of it. The key fragmentations observed for N-Boc groups are the loss of isobutylene (B52900) (56 Da) and the subsequent loss of carbon dioxide (44 Da), or the loss of the entire Boc group (100 Da). libretexts.org The piperazine ring itself can also undergo cleavage to produce characteristic fragments.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 227.17 | [M+H]⁺ | Protonated molecular ion (in ESI) |
| 171.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 127.10 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Note: This table is illustrative and based on established fragmentation patterns for N-Boc protected compounds. libretexts.org The relative intensities of these fragments would depend on the ionization technique and conditions used.
X-ray Crystallography for Absolute Stereochemistry Determination
While the aforementioned techniques can confirm the structure and relative purity of a chiral compound, X-ray crystallography on a single crystal is the definitive method for determining its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a suitable crystal, a three-dimensional model of the molecule can be constructed, unequivocally establishing the (S) or (R) configuration at the chiral center.
For this technique to be successful, a high-quality single crystal of the compound must be grown. The analysis of a chiral, non-centrosymmetric crystal allows for the determination of the absolute structure through the anomalous dispersion effect (Bijvoet analysis).
Although no crystal structure has been published for this compound, the crystallographic analysis of other chiral piperazine derivatives has been reported, confirming their conformations and absolute configurations in the solid state. nih.gov For this compound, a successful X-ray analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the chair-like conformation of the piperazine ring and the exact spatial orientation of the cyclopropyl group relative to the rest of the molecule, thereby unambiguously confirming its (S)-configuration.
Table 4: Information Obtainable from a Hypothetical X-ray Crystallography Study
| Parameter | Description |
| Crystal System & Space Group | Defines the symmetry and packing of molecules in the crystal lattice. |
| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal. |
| Atomic Coordinates | The precise x, y, z coordinates of every non-hydrogen atom in the molecule. |
| Bond Lengths & Angles | Precise measurements of all intramolecular bonds and angles. |
| Torsional Angles | Defines the conformation of the piperazine ring and the orientation of substituents. |
| Flack Parameter | A value close to zero that confirms the correct assignment of the absolute stereochemistry. |
Prospective Research Directions and Innovations in Chiral Cyclopropylpiperazine Chemistry
Development of Eco-Friendly and Scalable Synthetic Methodologies
The multi-step syntheses often required for chiral piperazines present challenges for large-scale production, frequently involving protecting groups and hazardous reagents. A significant future research direction is the development of greener and more scalable synthetic routes.
Key Research Thrusts:
Photocatalysis: Organic photoredox catalysis is emerging as a powerful tool for constructing complex molecules under mild conditions. researchgate.net Research into photocatalytic methods for the synthesis of piperazine (B1678402) derivatives, including N-alkylation using alcohols over catalysts like TiO2-supported palladium, offers a more environmentally benign alternative to traditional alkylation with alkyl halides. researchgate.net
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can facilitate scalability. Applying flow chemistry to the synthesis of 1-Boc-(S)-3-cyclopropylpiperazine and its analogues could lead to more efficient and reproducible manufacturing processes.
Biocatalysis: The use of enzymes for stereoselective transformations is a cornerstone of green chemistry. Investigating enzymatic resolutions or asymmetric syntheses for key intermediates of cyclopropylpiperazines could provide highly efficient and environmentally friendly pathways to the desired enantiomer.
A comparative look at traditional versus prospective greener synthetic approaches is presented below.
| Feature | Traditional Synthesis | Prospective Green Synthesis |
| Reagents | Often utilizes stoichiometric, hazardous reagents. | Employs catalytic amounts of reagents, safer solvents. |
| Energy Input | Typically requires high temperatures for extended periods. | Can often proceed at ambient temperature using light energy. |
| Waste Generation | Generates significant amounts of byproducts. | Designed for higher atom economy, minimizing waste. |
| Scalability | Batch processes can be difficult and hazardous to scale. | Continuous flow processes offer easier and safer scalability. |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
Achieving high enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. While methods exist for preparing enantiomerically enriched piperidines and piperazines, the exploration of new catalytic systems continues to be a major focus.
Promising Catalytic Systems:
Iridium Catalysis: Iridium-based catalysts have shown remarkable efficiency in the regio- and diastereoselective synthesis of C-substituted piperazines through a formal [3+3] cycloaddition of imines. acs.org This atom-economical approach provides access to complex piperazine structures under mild conditions. acs.org
Rhodium Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantiomerically enriched 3-substituted piperidines. Adapting such methodologies for the direct asymmetric synthesis of 3-cyclopropylpiperazine could streamline the preparation of the chiral core.
Photoredox Catalysis: The use of organic photoredox catalysis offers a programmable approach to piperazine synthesis, enabling the construction of diverse scaffolds. researchgate.net
The table below summarizes key features of these emerging catalytic systems.
| Catalytic System | Key Features | Potential Application for Cyclopropylpiperazines |
| Iridium Catalysis | High regio- and diastereoselectivity; mild reaction conditions; atom-economical. acs.org | Direct synthesis of C-substituted cyclopropylpiperazine derivatives. acs.org |
| Rhodium Catalysis | High enantioselectivity in asymmetric reductive Heck reactions. | Enantioselective synthesis of the 3-cyclopropylpiperidine (B1422791) core as a precursor. |
| Photoredox Catalysis | Programmable synthesis; mild conditions; functional group tolerance. researchgate.net | Modular and flexible synthesis of diverse cyclopropylpiperazine analogues. researchgate.net |
Computational Chemistry Approaches for Reaction Design and Mechanistic Insights
Computational chemistry is an increasingly indispensable tool in modern synthetic chemistry, offering predictive power and a deeper understanding of reaction mechanisms.
Applications in Cyclopropylpiperazine Chemistry:
Reaction Design: Quantum chemical modeling can be used to predict the feasibility and stereochemical outcome of proposed synthetic routes, saving significant laboratory time and resources. acs.org
Mechanistic Elucidation: Computational studies can provide detailed insights into the transition states and intermediates of catalytic cycles, such as those involving iridium or rhodium catalysts. researchgate.net This understanding is crucial for optimizing reaction conditions and catalyst design for improved yield and selectivity.
Predicting Properties: Methods like Molecular Electrostatic Potential (MESP) analysis can be used to understand the non-covalent interactions that govern molecular recognition and reactivity, aiding in the design of new catalysts and substrates. researchgate.net
Diversification of Chiral Cyclopropylpiperazine Scaffolds for Expanding Chemical Space
The piperazine ring is a well-established scaffold in drug discovery, and modifying its structure is a common strategy to optimize pharmacological properties. acs.orgthieme-connect.com The diversification of the this compound scaffold is a key area for future research to explore new biological targets.
Strategies for Diversification:
Functionalization of the Piperazine Ring: Developing methods for the selective functionalization at the C-2, C-5, and C-6 positions of the piperazine ring would open up new vectors for substitution, creating novel analogues with distinct three-dimensional shapes.
Bioisosteric Replacement: The design and synthesis of bioisosteres of the piperazine ring, such as constrained azabicyclic structures, can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. acs.org
Combinatorial Chemistry: The use of solution-phase or solid-support synthesis strategies can facilitate the rapid generation of libraries of cyclopropylpiperazine derivatives for high-throughput screening against various biological targets. researchgate.net This approach has been successfully used to create libraries of other heterocyclic compounds like benzimidazoles and quinoxalinones. researchgate.net
The expansion of chemical space through these diversification strategies is critical for the discovery of new therapeutic agents based on the chiral cyclopropylpiperazine core.
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-Boc-(S)-3-Cyclopropylpiperazine?
Methodological Answer: The synthesis typically involves Boc-protection of the piperazine nitrogen, followed by stereoselective introduction of the cyclopropyl group. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine to protect the secondary amine .
- Cyclopropane Introduction : Employ cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions. Chiral auxiliaries or catalysts may be required to ensure (S)-configuration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity. Key signals: Boc tert-butyl protons (δ 1.4–1.5 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 269.3 for C₁₃H₂₄N₂O₂) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretching of the Boc group (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times should match reference standards .
- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵ = +15° to +25° in methanol) to confirm (S)-configuration .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during cyclopropanation to minimize racemization .
Q. What are the stability profiles of this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C. Store at 2–8°C in inert atmospheres to prevent Boc-group cleavage .
- pH Sensitivity : Hydrolyzes rapidly in acidic conditions (pH <3). Use neutral buffers (pH 6–8) for aqueous reactions .
- Light Sensitivity : UV-Vis studies indicate degradation under prolonged UV exposure. Use amber glassware for storage .
Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The cyclopropyl ring enhances steric hindrance, affecting reaction kinetics:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/water (3:1) at 60°C. Lower yields (40–60%) compared to non-cyclopropyl analogs due to steric effects .
- Buchwald-Hartwig Amination : Optimize with Xantphos ligands and Cs₂CO₃ to couple with aryl halides. Monitor for ring-opening side reactions .
Q. What are the applications of this compound in drug discovery?
Methodological Answer:
- Kinase Inhibitors : The cyclopropyl group enhances binding to hydrophobic pockets (e.g., JAK2 inhibitors). Replace Boc with acyl groups post-synthesis for active testing .
- CNS Agents : The (S)-configuration improves blood-brain barrier permeability. Use in vivo models to assess pharmacokinetics (e.g., logP ~2.5, TPSA ~38 Ų) .
- Peptidomimetics : Incorporate into macrocyclic scaffolds via amide coupling. Boc deprotection (TFA/DCM) is critical for final product isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
